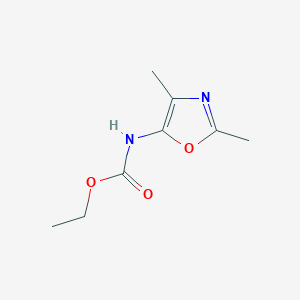

Ethyl (2,4-dimethyloxazol-5-yl)carbamate

Description

Ethyl (2,4-dimethyloxazol-5-yl)carbamate is a carbamate derivative featuring a 2,4-dimethyloxazole ring substituted at the 5-position. Carbamates are organic compounds characterized by the functional group R-O-C(O)-N2, with diverse applications in pharmaceuticals, agrochemicals, and materials science. The 2,4-dimethyloxazolyl moiety may influence its physicochemical properties, such as solubility, bioavailability, and metabolic stability, compared to simpler carbamates like ethyl carbamate .

Synthetic methods for analogous carbamates often involve catalyst-free, aqueous ethanol-mediated reactions to couple heterocyclic amines (e.g., thiazole or oxazole derivatives) with carbamate precursors . For example, derivatives like 5-((2-aminothiazol-5-yl)(phenyl)carbamate are synthesized under mild conditions, yielding compounds with defined melting points (e.g., 206–208°C) and characterized via NMR and HRMS .

Properties

CAS No. |

132334-50-0 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

ethyl N-(2,4-dimethyl-1,3-oxazol-5-yl)carbamate |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-8(11)10-7-5(2)9-6(3)13-7/h4H2,1-3H3,(H,10,11) |

InChI Key |

YNSAFEHXWGDMBM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=C(N=C(O1)C)C |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(O1)C)C |

Synonyms |

Carbamic acid, (2,4-dimethyl-5-oxazolyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of Ethyl (2,4-dimethyloxazol-5-yl)carbamate include:

Toxicity and Metabolic Pathways

- Ethyl carbamate: Classified as a Group 2A carcinogen (IARC), it induces oxidative stress via ROS generation, activating detoxification pathways (e.g., gst-4 in C. elegans) . Metabolized by CYP2E1 to vinyl carbamate and DNA-reactive intermediates .

- Vinyl carbamate: A proximate carcinogen, it forms DNA adducts (e.g., 1,N<sup>6</sup>-ethenoadenosine) more efficiently than ethyl carbamate due to electrophilic epoxide intermediates .

Environmental and Industrial Presence

- Ethyl carbamate : Detected in fermented foods (e.g., soy sauce, wine) at 46–822 μg/L, exceeding safety thresholds in 48.7% of Chinese liquors .

- Vinyl carbamate: Not naturally occurring; synthesized for research on carcinogenesis .

Data Tables

Table 1: Comparative Toxicity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.